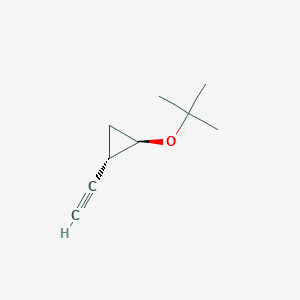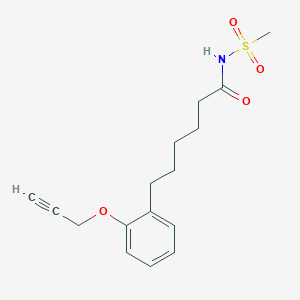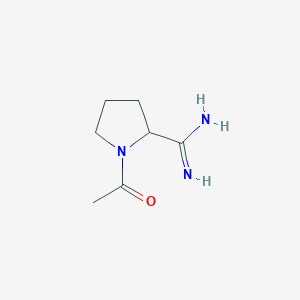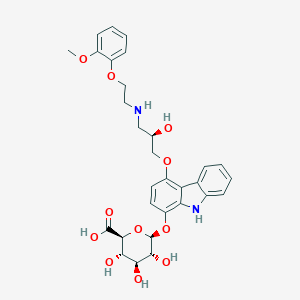
1-Hydroxycarvedilol O-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxycarvedilol O-glucuronide is a metabolite of carvedilol, a beta-blocker that is used in the treatment of heart failure and hypertension. Carvedilol is metabolized in the liver to form several metabolites, including 1-Hydroxycarvedilol O-glucuronide, which has been shown to have significant pharmacological activity.
Wirkmechanismus
The mechanism of action of 1-Hydroxycarvedilol O-glucuronide is similar to that of carvedilol. It acts as a non-selective beta-blocker, blocking both beta-1 and beta-2 adrenergic receptors. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension. In addition, 1-Hydroxycarvedilol O-glucuronide has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Biochemische Und Physiologische Effekte
1-Hydroxycarvedilol O-glucuronide has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension. In addition, it has been shown to have antioxidant properties, which may help to protect against oxidative stress. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Hydroxycarvedilol O-glucuronide in lab experiments is that it is a metabolite of carvedilol, which is a well-studied beta-blocker. This means that there is already a significant amount of research on the pharmacology and mechanism of action of carvedilol, which can be useful in designing experiments with 1-Hydroxycarvedilol O-glucuronide. One limitation of using 1-Hydroxycarvedilol O-glucuronide in lab experiments is that it is a metabolite of carvedilol, which means that it may not have the same pharmacological properties as carvedilol itself.
Zukünftige Richtungen
There are several future directions for research on 1-Hydroxycarvedilol O-glucuronide. One area of research could be to investigate the potential anti-inflammatory effects of 1-Hydroxycarvedilol O-glucuronide in more detail. Another area of research could be to investigate the potential antioxidant properties of 1-Hydroxycarvedilol O-glucuronide. Finally, further studies could be conducted to investigate the pharmacology and mechanism of action of 1-Hydroxycarvedilol O-glucuronide in more detail.
Synthesemethoden
The synthesis method of 1-Hydroxycarvedilol O-glucuronide involves the use of glucuronic acid and 1-Hydroxycarvedilol. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid to the hydroxyl group of 1-Hydroxycarvedilol. This process results in the formation of 1-Hydroxycarvedilol O-glucuronide.
Wissenschaftliche Forschungsanwendungen
1-Hydroxycarvedilol O-glucuronide has been the subject of several scientific research studies. It has been shown to have significant pharmacological activity, including beta-blocking and antioxidant properties. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory conditions.
Eigenschaften
CAS-Nummer |
136657-37-9 |
|---|---|
Produktname |
1-Hydroxycarvedilol O-glucuronide |
Molekularformel |
C30H34N2O11 |
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[4-[(2R)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-39-19-8-4-5-9-20(19)40-13-12-31-14-16(33)15-41-21-10-11-22(24-23(21)17-6-2-3-7-18(17)32-24)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16-,25+,26+,27-,28+,30-/m1/s1 |
InChI-Schlüssel |
OVZIZPFHZAJOCG-IVODMCMDSA-N |
Isomerische SMILES |
COC1=CC=CC=C1OCCNC[C@H](COC2=C3C4=CC=CC=C4NC3=C(C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Kanonische SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Andere CAS-Nummern |
136657-37-9 |
Synonyme |
1-hydroxycarvedilol O-glucuronide 1-hydroxycarvedilol O-glucuronide, (S)-isomer 1-OHCG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



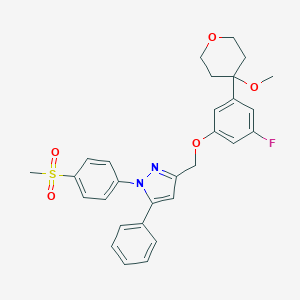
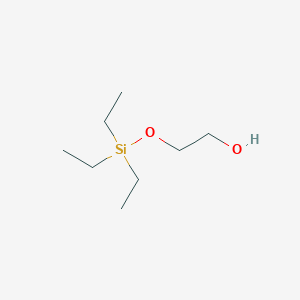
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
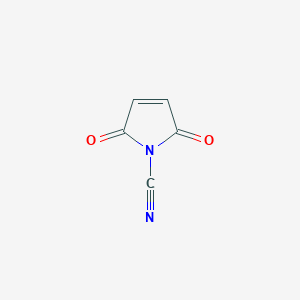
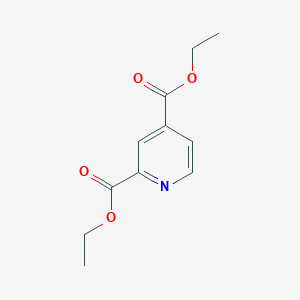
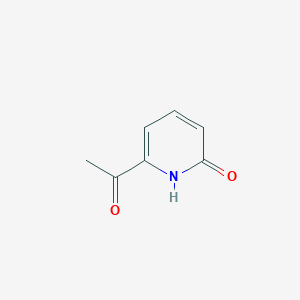
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
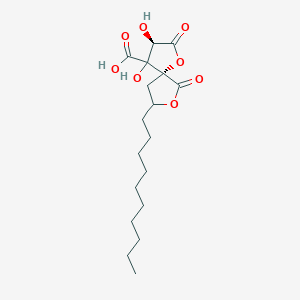
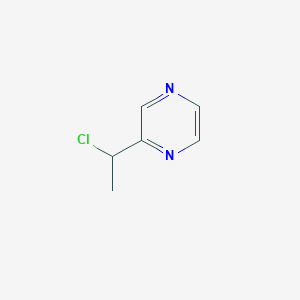
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)
